molecular formula C13H20N2O2 B12896290 2-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)butanamide CAS No. 57068-16-3

2-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)butanamide

Cat. No.: B12896290
CAS No.: 57068-16-3
M. Wt: 236.31 g/mol
InChI Key: LLINSYQMBHOWHN-UHFFFAOYSA-N
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Description

N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of amides It features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the oxazole derivative with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or THF.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The oxazole ring and the amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide: This compound features a similar oxazole ring but with different substituents.

    N-Allyl-4-methylbenzenesulfonamide: This compound has an allyl group and a sulfonamide functional group, making it structurally similar.

Uniqueness

N-Allyl-2-ethyl-N-(4-methyloxazol-2-yl)butanamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

57068-16-3

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)-N-prop-2-enylbutanamide

InChI

InChI=1S/C13H20N2O2/c1-5-8-15(12(16)11(6-2)7-3)13-14-10(4)9-17-13/h5,9,11H,1,6-8H2,2-4H3

InChI Key

LLINSYQMBHOWHN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(CC=C)C1=NC(=CO1)C

Origin of Product

United States

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